Naphthol AS-LC acetate
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Overview
Description
Naphthol AS-LC acetate is a complex organic compound with a unique structure that combines a naphthyl acetate moiety with a carbamoyl group substituted with a 4-chloro-2,5-dimethoxyphenyl group
Preparation Methods
The synthesis of Naphthol AS-LC acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 4-chloro-2,5-dimethoxyaniline with phosgene or a suitable carbamoyl chloride.
Coupling with naphthyl acetate: The carbamoyl intermediate is then coupled with 3-naphthyl acetate in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Naphthol AS-LC acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Naphthol AS-LC acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Naphthol AS-LC acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar compounds to Naphthol AS-LC acetate include:
N-(4-Chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide: This compound shares the 4-chloro-2,5-dimethoxyphenyl group but differs in the core structure.
N-(4-Chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide: This compound also contains the 4-chloro-2,5-dimethoxyphenyl group but has a different functional group and core structure.
Properties
CAS No. |
7121-10-0 |
---|---|
Molecular Formula |
C21H18ClNO5 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
[3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C21H18ClNO5/c1-12(24)28-18-9-14-7-5-4-6-13(14)8-15(18)21(25)23-17-11-19(26-2)16(22)10-20(17)27-3/h4-11H,1-3H3,(H,23,25) |
InChI Key |
JICRDMOKQCCJEN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
7121-10-0 | |
Origin of Product |
United States |
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